Dicyclomine

Gastrointestinal pharmacology Antispasmodic screening Muscarinic antagonist profiling

Dicyclomine hydrochloride is a pharmacologically validated, dual-mechanism antispasmodic for functional GI disorder research. Unlike atropine's 200× preference for ACh over BaCl₂-induced spasm, dicyclomine demonstrates equal potency against both, enabling differentiation of pure anticholinergic from mixed-mechanism compounds. Its M1/M3 selectivity (Ki M1 ~3-5 nM, M3 ~67 nM, M2 ~415 nM) makes it a benchmark for dissecting muscarinic receptor subtype contributions in enteric neurotransmission. • 82% clinical response rate in controlled IBS trials (27% absolute benefit over placebo) establishes a robust reference for novel candidate benchmarking. • Equal potency vs. ACh- and BaCl₂-induced intestinal spasm provides a functional assay for detecting dual-mechanism antispasmodics. • Quantified tissue-specific K⁺-induced contraction inhibition (duodenum 37.86%, colon 30.81%, ileum 21.85%) offers regional GI targeting references. Supplied as ≥98% pure crystalline powder with full analytical documentation. Standard ambient global shipping.

Molecular Formula C19H35NO2
Molecular Weight 309.5 g/mol
CAS No. 67-92-5
Cat. No. B013551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclomine
CAS67-92-5
SynonymsBentyl
Bentylol
Di Cyclonex
Di Spaz
Di-Cyclonex
Di-Spaz
Dibent
Diclomin
Dicyclomine
Dicyclomine Hydrochloride
Dicycloverin
Hydrochloride, Dicyclomine
Lomine
Merbentyl
OR Tyl
OR-Tyl
Spascol
Molecular FormulaC19H35NO2
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl
InChIInChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3
InChIKeyCURUTKGFNZGFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER ABOUT 25% /HYDROCHLORIDE/
1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER;  INSOL IN ALKALINE AQ MEDIUM /HCL/
3.27e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclomine (CAS 67-92-5) Procurement Evidence Guide: Antispasmodic with Quantified Dual Mechanism and Muscarinic Subtype Selectivity


Dicyclomine (dicycloverine, CAS 67-92-5) is a tertiary amine anticholinergic and antispasmodic agent used primarily for functional bowel disorders and irritable bowel syndrome (IBS). It exerts therapeutic effects via a quantified dual mechanism: (1) competitive antagonism at muscarinic acetylcholine receptors with approximately 1/8 the milligram potency of atropine in guinea pig ileum, and (2) direct musculotropic smooth muscle relaxation independent of muscarinic blockade, evidenced by antagonism of bradykinin- and histamine-induced spasms that atropine fails to affect [1]. Dicyclomine demonstrates high binding affinity for M1 and M3 muscarinic receptor subtypes (Ki values: M1 ~3-5 nM; M3 ~67 nM) with substantially lower affinity for M2 receptors (Ki ~415 nM) [2]. Its elimination half-life of approximately 1.8 hours and high volume of distribution (~3.65 L/kg) inform dosing regimens in procurement and research applications [1].

Why Dicyclomine Cannot Be Readily Substituted: Quantified Differentiation from Atropine, Mebeverine, and Other Antispasmodics


In-class antispasmodic substitution introduces material scientific risk due to dicyclomine's quantifiable differentiation across multiple dimensions. Unlike atropine, which is ~200-fold more potent against acetylcholine (ACh) than barium chloride (BaCl₂)-induced spasm, dicyclomine demonstrates equal potency against both ACh- and BaCl₂-induced intestinal spasm in vivo [1]. Compared to mebeverine in a randomized double-blind trial, dicyclomine was associated with a numerically higher adverse event rate (39% vs 13%, RR 0.33 favoring mebeverine) without statistically significant differences in global improvement [2]. Dicyclomine's M1/M3 receptor selectivity profile contrasts with pirenzepine (primarily M1-selective) and atropine (non-selective across M1-M5) [3]. These quantified mechanistic and clinical differences preclude simple therapeutic or experimental interchange without protocol validation [1][2][3].

Dicyclomine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Dicyclomine vs. Atropine: Dual Mechanism and Reduced Systemic Anticholinergic Burden Quantified

Dicyclomine exhibits a quantifiable dual mechanism absent in atropine. In isolated guinea pig ileum, dicyclomine antagonizes both bradykinin- and histamine-induced spasms (direct musculotropic effect), whereas atropine shows no effect on these agonists [1]. In vivo studies in cats and dogs demonstrated that dicyclomine is equally potent against acetylcholine (ACh)- and barium chloride (BaCl₂)-induced intestinal spasm, while atropine is at least 200 times more potent against ACh than BaCl₂ [1]. Mydriatic potency in mice is approximately 1/500 that of atropine; antisialagogue potency in rabbits is approximately 1/300 that of atropine, indicating reduced off-target glandular and ocular effects [1].

Gastrointestinal pharmacology Antispasmodic screening Muscarinic antagonist profiling

Dicyclomine Muscarinic Receptor Subtype Selectivity: M1/M3 Preference vs. M2

Dicyclomine demonstrates preferential binding affinity for M1 and M3 muscarinic receptor subtypes over M2. Radioligand binding studies report Ki values of 3.16 nM (M1) and 44.7 nM (M2) ; alternative datasets report Ki values of 57 nM (M1), 67 nM (M3), 97 nM (M4), and 415 nM (M2) [1]. This M1/M3 preference contrasts with pirenzepine's high M1 selectivity and atropine's non-selective M1-M5 binding [2]. Dicyclomine inhibits carbachol-induced inositol phosphate accumulation in guinea pig cortex with Ki = 12 nM and pA₂ = 7.88 .

Receptor pharmacology Muscarinic antagonist profiling Binding affinity determination

Dicyclomine vs. Mebeverine: Randomized Controlled Trial Comparison of Adverse Event Rates

A randomized, double-blind trial (Grillage et al., 1990) compared dicyclomine (10 mg three times daily) to mebeverine (135 mg three times daily) in 71 young adults with functional abdominal pain over 8 weeks [1]. No statistically significant difference in clinical global improvement scores was observed between groups. However, the mebeverine group experienced fewer attacks of pain (P = 0.05) [1]. Adverse reactions were reported in 39% of dicyclomine-treated patients versus 13% of mebeverine-treated patients, representing a relative risk of 3.0 [1].

Irritable bowel syndrome Clinical trial data Comparative safety

Dicyclomine vs. Placebo: Clinical Response Rates in Irritable Bowel Syndrome

Controlled clinical trials involving over 100 patients demonstrated that 82% of patients treated with dicyclomine hydrochloride at initial doses of 160 mg daily (40 mg four times daily) achieved a favorable clinical response for functional bowel/IBS, compared with 55% treated with placebo (p < 0.05) [1]. The 1981 Page et al. double-blind RCT (n=97) further demonstrated that dicyclomine 40 mg four times daily was superior to placebo in improving overall condition, decreasing abdominal pain, decreasing abdominal tenderness, and improving bowel habits over a 2-week period [2]. Side effects (primarily anticholinergic: dry mouth 33% vs 5% placebo; dizziness 29% vs 2%; blurred vision 27% vs 2%) were reported by 61% of dicyclomine-treated patients versus placebo group rates [1].

Irritable bowel syndrome Randomized controlled trial Clinical efficacy

Dicyclomine In Vivo Inhibition of Potassium-Induced Intestinal Contraction: Tissue-Specific Potency

In anesthetized rats, dicyclomine (10 mg/kg, i.v.) inhibits potassium-induced contraction of gastrointestinal segments with tissue-dependent efficacy: ileum inhibition 21.85%, colon inhibition 30.81%, and duodenum inhibition 37.86% . In a comparative rank-order analysis, verapamil > rociverine > papaverine > mebeverine > dicyclomine antagonized dose-dependently the contraction of duodenum and colon, with activity on duodenum being 2- to 10-fold higher across compounds [1]. Dicyclomine was the least potent among the five spasmolytics tested in this K⁺-induced contraction model [1].

In vivo pharmacology Smooth muscle contraction Antispasmodic screening

Dicyclomine Pharmacokinetic Profile: Rapid Absorption and Extensive Tissue Distribution

Dicyclomine exhibits rapid oral absorption with peak plasma concentrations achieved within 60-90 minutes post-dose [1]. Mean volume of distribution for a 20 mg oral dose is approximately 3.65 L/kg, indicating extensive distribution into tissues [1]. Plasma elimination half-life is approximately 1.8 hours when measured over 9 hours post-dose, with a secondary elimination phase of somewhat longer half-life observed in 24-hour studies [1]. Elimination is primarily renal (79.5% of dose excreted in urine) with fecal excretion accounting for 8.4% [1]. In contrast, hyoscyamine (another commonly used antispasmodic) has a longer half-life of 3.5 hours and different distribution characteristics [2].

Pharmacokinetics ADME profiling Compound characterization

Dicyclomine Evidence-Based Research and Industrial Application Scenarios


Preclinical Irritable Bowel Syndrome (IBS) Model: Reference Compound with Validated Clinical Translation

Dicyclomine serves as a positive control or reference compound in preclinical IBS and functional bowel disorder models. Its 82% clinical response rate in controlled trials (27% absolute benefit over placebo) provides robust clinical validation [1]. The Page et al. (1981) RCT demonstrating superiority over placebo across multiple endpoints (abdominal pain, tenderness, bowel habits) establishes dicyclomine as a benchmark for evaluating novel antispasmodic candidates [1][2]. Its dual mechanism (quantified as 1/8 the muscarinic potency of atropine plus direct musculotropic action resistant to atropine) enables differentiation between pure anticholinergic and mixed-mechanism compounds .

Muscarinic Receptor Subtype Selectivity Studies: M1/M3 Preferential Antagonist

Dicyclomine's quantifiable M1/M3 preference (Ki M1 ~3-57 nM, M3 ~67 nM, M2 ~415 nM) positions it as a pharmacological tool for dissecting M1- and M3-mediated physiological responses in gastrointestinal smooth muscle [1]. Unlike pirenzepine (high M1 selectivity) or atropine (pan-muscarinic), dicyclomine's binding profile enables studies of M1/M3 co-involvement in enteric neurotransmission and smooth muscle contraction [1][2]. Functional assays demonstrate inhibition of carbachol-induced inositol phosphate accumulation (Ki = 12 nM, pA₂ = 7.88) in guinea pig cortex, providing a validated in vitro system for receptor signaling studies [1].

Comparative Antispasmodic Efficacy Screening: Benchmarking Against Atropine and Mebeverine

Dicyclomine provides a quantified comparator for evaluating novel antispasmodic agents. Against atropine, dicyclomine's equal potency versus ACh- and BaCl₂-induced spasm (contrasting atropine's ≥200× ACh preference) serves as a differentiating functional assay for detecting dual-mechanism compounds [1]. Against mebeverine, the adverse event differential (39% vs 13%) and pain attack reduction (P = 0.05 favoring mebeverine) established in the Grillage et al. RCT provides a safety-efficacy benchmark for head-to-head preclinical and clinical development [2]. The in vivo K⁺-induced contraction inhibition data (duodenum 37.86%, colon 30.81%, ileum 21.85%) offers tissue-specific potency references for regional GI targeting studies .

Pharmacokinetic Reference Standard for Rapid-Acting GI-Targeted Agents

Dicyclomine's characterized pharmacokinetic profile (Tmax 60-90 min, Vd 3.65 L/kg, t½ ~1.8 h) establishes it as a reference for rapidly absorbed, extensively distributed GI-targeted compounds [1]. The high volume of distribution confirms extensive tissue penetration to GI smooth muscle targets [1]. The short elimination half-life (~1.8 h) relative to other antispasmodics (e.g., hyoscyamine t½ ~3.5 h) supports protocols requiring rapid onset with minimized accumulation potential [1][2]. The established renal elimination pathway (79.5% urinary excretion) provides a benchmark for assessing novel compound clearance mechanisms [1].

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